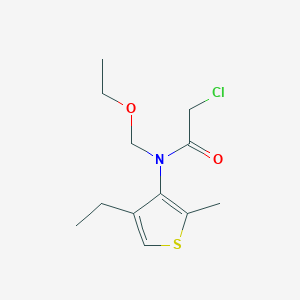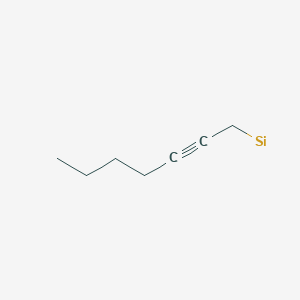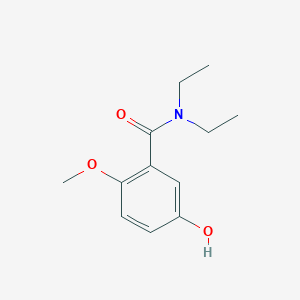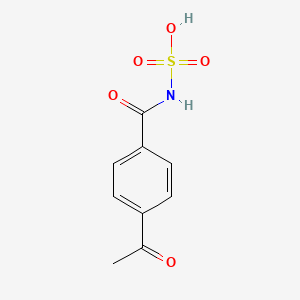![molecular formula C22H19NO B14397281 1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one CAS No. 88681-24-7](/img/structure/B14397281.png)
1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is performed by reacting an aromatic aldehyde with an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic medium like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include epoxides, diols, saturated ketones, alcohols, and various substituted chalcones.
Applications De Recherche Scientifique
1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Research has shown potential anticancer activity, particularly against certain types of cancer cells.
Industry: It is used in the production of dyes, pigments, and as a precursor for various pharmaceuticals.
Mécanisme D'action
The mechanism by which 1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one exerts its effects involves interactions with cellular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells by interacting with specific proteins and enzymes involved in cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Chalcone: The parent compound of the chalcone family, which shares the α,β-unsaturated carbonyl system.
Flavonoids: A class of compounds structurally related to chalcones, known for their antioxidant properties.
Cinnamaldehyde: Another α,β-unsaturated carbonyl compound with similar reactivity.
Uniqueness: 1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one is unique due to the presence of the methyl(phenyl)amino group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
88681-24-7 |
|---|---|
Formule moléculaire |
C22H19NO |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
1-[4-(N-methylanilino)phenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H19NO/c1-23(20-10-6-3-7-11-20)21-15-13-19(14-16-21)22(24)17-12-18-8-4-2-5-9-18/h2-17H,1H3 |
Clé InChI |
SQDLKNTYSZBEHF-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


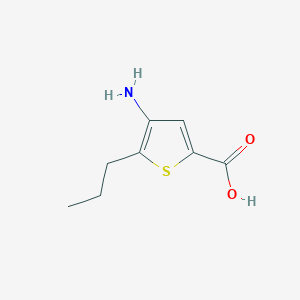

![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea](/img/structure/B14397245.png)
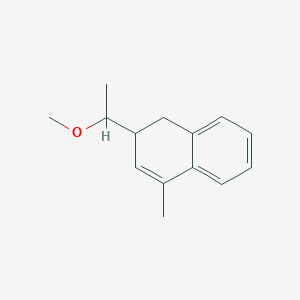
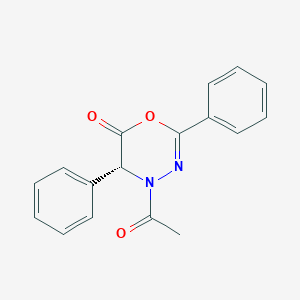
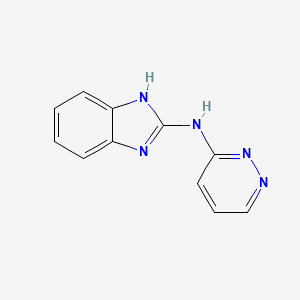
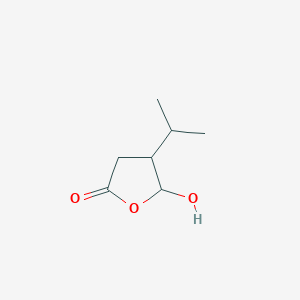
![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
